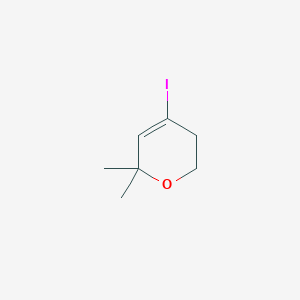
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methoxy group
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-fluorobenzaldehyde and hydrazine hydrate, the intermediate hydrazone can be formed, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(2-Fluorophenyl)-3-ethoxy-1H-pyrazole-5-carboxylic acid: The ethoxy group can influence the compound’s solubility and interaction with biological targets.
1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: The presence of a hydroxy group can enhance the compound’s ability to form hydrogen bonds, affecting its chemical and biological properties .
Propriétés
Formule moléculaire |
C11H9FN2O3 |
|---|---|
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-9(11(15)16)14(13-10)8-5-3-2-4-7(8)12/h2-6H,1H3,(H,15,16) |
Clé InChI |
UXZNCVUUALKLFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)

![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)



![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)


